molecular formula C19H21ClN2O3S B5210767 2-chloro-N-(2-phenylethyl)-5-(1-pyrrolidinylsulfonyl)benzamide CAS No. 494839-05-3

2-chloro-N-(2-phenylethyl)-5-(1-pyrrolidinylsulfonyl)benzamide

Cat. No. B5210767
CAS RN: 494839-05-3
M. Wt: 392.9 g/mol
InChI Key: IZYOWBRWMMNMHA-UHFFFAOYSA-N
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Description

2-chloro-N-(2-phenylethyl)-5-(1-pyrrolidinylsulfonyl)benzamide, also known as CP-945,598, is a chemical compound that belongs to the class of sulfonyl benzamide derivatives. CP-945,598 has attracted significant attention from the scientific community due to its unique pharmacological properties and potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.

Mechanism of Action

2-chloro-N-(2-phenylethyl)-5-(1-pyrrolidinylsulfonyl)benzamide exerts its pharmacological effects by binding to and modulating the activity of specific proteins in the body, including the TRPV1 ion channel and the PPARγ receptor. These proteins play critical roles in regulating inflammation, pain, and metabolic function, making them attractive targets for drug development.
Biochemical and Physiological Effects:
2-chloro-N-(2-phenylethyl)-5-(1-pyrrolidinylsulfonyl)benzamide has been shown to have a range of biochemical and physiological effects in various preclinical studies. These effects include the inhibition of pro-inflammatory cytokines, the reduction of pain and inflammation, and the modulation of metabolic function in various tissues.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-chloro-N-(2-phenylethyl)-5-(1-pyrrolidinylsulfonyl)benzamide is its potent pharmacological activity against a range of disease targets, making it a valuable tool for drug discovery and development. However, the complex synthesis process and limited availability of 2-chloro-N-(2-phenylethyl)-5-(1-pyrrolidinylsulfonyl)benzamide can be a limitation for some research applications.

Future Directions

There are several potential future directions for research on 2-chloro-N-(2-phenylethyl)-5-(1-pyrrolidinylsulfonyl)benzamide. One area of interest is the development of more efficient and scalable synthesis methods to increase the availability of 2-chloro-N-(2-phenylethyl)-5-(1-pyrrolidinylsulfonyl)benzamide for research purposes. Another direction is the exploration of 2-chloro-N-(2-phenylethyl)-5-(1-pyrrolidinylsulfonyl)benzamide's potential applications in other disease areas, such as metabolic disorders and neurodegenerative diseases. Additionally, the development of more selective and potent analogs of 2-chloro-N-(2-phenylethyl)-5-(1-pyrrolidinylsulfonyl)benzamide could lead to the discovery of new drugs with improved therapeutic efficacy and safety profiles.

Synthesis Methods

2-chloro-N-(2-phenylethyl)-5-(1-pyrrolidinylsulfonyl)benzamide can be synthesized using a multistep process that involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-phenylethylamine. The resulting intermediate is then treated with pyrrolidine and sulfonyl chloride to obtain the final product. The synthesis of 2-chloro-N-(2-phenylethyl)-5-(1-pyrrolidinylsulfonyl)benzamide is a complex process that requires careful attention to detail and expertise in organic chemistry.

Scientific Research Applications

2-chloro-N-(2-phenylethyl)-5-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of application is in the field of medicinal chemistry, where 2-chloro-N-(2-phenylethyl)-5-(1-pyrrolidinylsulfonyl)benzamide has shown potent activity against a range of disease targets, including inflammation, pain, and cancer.

properties

IUPAC Name

2-chloro-N-(2-phenylethyl)-5-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3S/c20-18-9-8-16(26(24,25)22-12-4-5-13-22)14-17(18)19(23)21-11-10-15-6-2-1-3-7-15/h1-3,6-9,14H,4-5,10-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYOWBRWMMNMHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401178909
Record name 2-Chloro-N-(2-phenylethyl)-5-(1-pyrrolidinylsulfonyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401178909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(2-phenylethyl)-5-(1-pyrrolidinylsulfonyl)benzamide

CAS RN

494839-05-3
Record name 2-Chloro-N-(2-phenylethyl)-5-(1-pyrrolidinylsulfonyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=494839-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-(2-phenylethyl)-5-(1-pyrrolidinylsulfonyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401178909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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